molecular formula C10H14N2O3 B14324161 2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate CAS No. 104034-81-3

2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate

Cat. No.: B14324161
CAS No.: 104034-81-3
M. Wt: 210.23 g/mol
InChI Key: KZJKDYPHCKIDCJ-UHFFFAOYSA-N
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Description

2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond, and an enolate, which is a negatively charged oxygen atom bonded to a carbon atom. The presence of these functional groups makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method is the reaction of 4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt. The reaction is usually carried out at low temperatures to prevent decomposition of the diazonium compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or sodium hydroxide.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate involves the formation of reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins or nucleic acids, thereby altering their function. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate is unique due to its combination of a diazonium group and an enolate, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

104034-81-3

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

prop-2-enyl 2-diazo-4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C10H14N2O3/c1-5-6-15-9(14)7(12-11)8(13)10(2,3)4/h5H,1,6H2,2-4H3

InChI Key

KZJKDYPHCKIDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=[N+]=[N-])C(=O)OCC=C

Origin of Product

United States

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